molecular formula C19H21N3O3 B5548727 1-[(2-METHYLPHENYL)METHYL]-4-(4-NITROBENZOYL)PIPERAZINE CAS No. 5934-81-6

1-[(2-METHYLPHENYL)METHYL]-4-(4-NITROBENZOYL)PIPERAZINE

Cat. No.: B5548727
CAS No.: 5934-81-6
M. Wt: 339.4 g/mol
InChI Key: SIPLCMPYQSANLN-UHFFFAOYSA-N
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Description

1-[(2-Methylphenyl)methyl]-4-(4-nitrobenzoyl)piperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2-methylphenylmethyl group and a 4-nitrobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methylphenyl)methyl]-4-(4-nitrobenzoyl)piperazine typically involves a multi-step process:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Introduction of the 2-methylphenylmethyl group: This step involves the alkylation of the piperazine ring with 2-methylbenzyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Introduction of the 4-nitrobenzoyl group: This can be accomplished through an acylation reaction using 4-nitrobenzoyl chloride in the presence of a base, such as pyridine or triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methylphenyl)methyl]-4-(4-nitrobenzoyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Acyl chlorides, bases such as pyridine or triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding nitro derivatives.

    Reduction: Formation of corresponding amino derivatives.

    Substitution: Formation of various acyl-substituted piperazine derivatives.

Scientific Research Applications

1-[(2-Methylphenyl)methyl]-4-(4-nitrobenzoyl)piperazine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Methylphenyl)methyl]-4-(4-nitrobenzoyl)piperazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential therapeutic effects.

Comparison with Similar Compounds

1-[(2-Methylphenyl)methyl]-4-(4-nitrobenzoyl)piperazine can be compared with other piperazine derivatives, such as:

    1-Benzylpiperazine: Known for its stimulant properties.

    1-(4-Methoxybenzyl)piperazine: Studied for its potential antidepressant effects.

    1-(4-Chlorobenzyl)piperazine: Investigated for its potential antipsychotic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[4-[(2-methylphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-15-4-2-3-5-17(15)14-20-10-12-21(13-11-20)19(23)16-6-8-18(9-7-16)22(24)25/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPLCMPYQSANLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10974763
Record name {4-[(2-Methylphenyl)methyl]piperazin-1-yl}(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5934-81-6
Record name {4-[(2-Methylphenyl)methyl]piperazin-1-yl}(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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